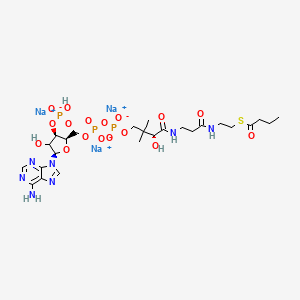

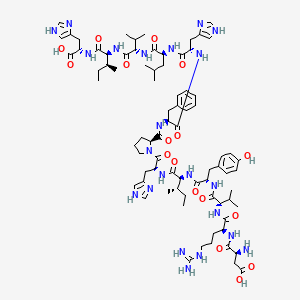

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This peptide is also known as Angiotensin II . It is the major biologically active component of the renin-angiotensin system . Its activities include the regulation of blood pressure, salt and water balance, and vascular tonus . Ang II stimulates various enzymes such as NADPH oxidase .

Synthesis Analysis

Angiotensin I is formed by the action of renin on angiotensinogen . Renin cleaves the peptide bond between the leucine (Leu) and valine (Val) residues on angiotensinogen, creating the ten-amino acid peptide angiotensin I . Angiotensin I is then converted to angiotensin II (Ang II) through removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily through ACE within the lung .Molecular Structure Analysis

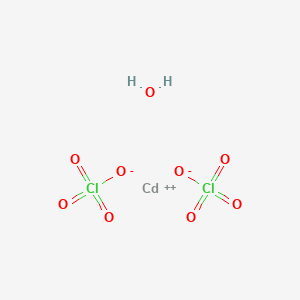

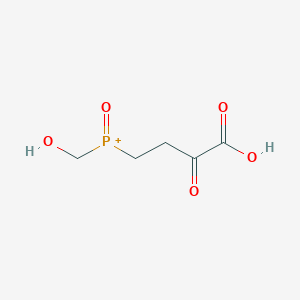

The molecular formula of this peptide is C50H71N13O12 . It has an average mass of 1046.179 Da and a monoisotopic mass of 1045.534546 Da .Chemical Reactions Analysis

Angiotensin I/II (1-9) is a peptide that contains the amino acids 1-9 that are converted from angiotensin I/II peptide . Angiotensin is a peptide hormone that causes vasoconstriction and a subsequent increase in blood pressure . Angiotensin also stimulates the release of aldosterone, which promotes sodium retention in the distal nephron, thereby driving up blood pressure .Physical And Chemical Properties Analysis

The peptide has a molecular formula of C50H71N13O12 . It has an average mass of 1046.179 Da and a monoisotopic mass of 1045.534546 Da .Scientific Research Applications

Sequence Analysis and Structural Insights

- The sequence of the peptide H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH is closely related to the primary structures of various biologically significant peptides and proteins. For instance, studies on murine major histocompatibility complex alloantigens have revealed sequences with significant similarity, indicating potential roles in immunological responses (Uehara et al., 1980).

Protein Function and Enzyme Activity

- Investigations into the function of proteins in biological systems have uncovered that peptides with sequences similar to H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH often play roles in enzymatic processes. A study on renin cleavage of a human kidney renin substrate analogous to human angiotensinogen found that such peptides are specific substrates for kidney renin, suggesting their involvement in the renin-angiotensin system, which is crucial for blood pressure regulation and electrolyte balance (Poe et al., 1984).

Structural Conformation in Solution

- The structural conformation of peptides like H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH in aqueous solutions has been examined, with studies indicating a flexible folded conformation. Such insights are crucial for understanding the bioactivity and interaction of these peptides with other biological molecules (Oliveira et al., 1977).

Implications in Disease and Therapeutics

- The sequence and structure of peptides similar to H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH have significant implications in disease mechanisms and potential therapeutic applications. For example, studies on growth hormone-releasing factors and other hormonally active peptides suggest possible roles in endocrine function and related disorders (Guillemin et al., 1982).

Mechanism of Action

Safety and Hazards

When handling this peptide, one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

Angiotensin II has a broad range of effects in different organs and tissues and goes beyond its initially described cardiovascular and renal actions . These effects are mediated by MAS and can counter-regulate most of the deleterious effects of Ang II . The interaction of Ang- (1-7)/MAS regulates different signaling pathways, such as PI3K (phosphoinositide 3-kinase)/Akt and ERK (extracellular signal-regulated kinase) pathways and involves downstream effectors such as NO, FOXO1 (forkhead box O1) and COX-2 (cyclo-oxygenase-2) . Through these mechanisms, Ang- (1-7) is able to improve pathological conditions including fibrosis and inflammation in organs such as lungs, liver and kidney . In addition, this heptapeptide has positive effects on metabolism, increasing the glucose uptake and lipolysis while decreasing insulin resistance and dyslipidemia . Ang- (1-7) is also able to improve cerebroprotection against ischemic stroke, besides its effects on learning and memory . The reproductive system can also be affected by Ang- (1-7) treatment, with enhanced ovulation, spermatogenesis and sexual steroids synthesis . Finally, Ang- (1-7) is considered a potential anti-cancer treatment since it is able to inhibit cell proliferation and angiogenesis .

properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAACUNIBFSGKG-NIHJDLRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H116N22O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1645.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)